amine CAS No. 1020960-15-9](/img/structure/B3202196.png)

[(2-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine

Vue d'ensemble

Description

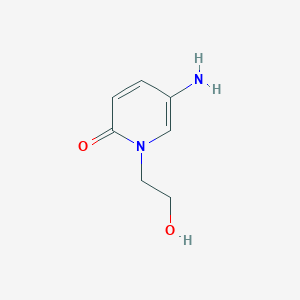

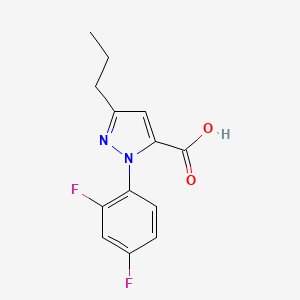

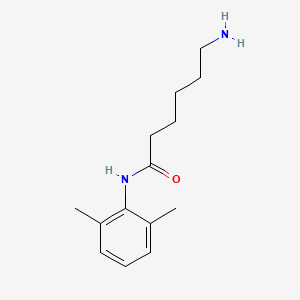

“(2-Chloro-4-fluorophenyl)methylamine” is a chemical compound with the molecular formula C10H13ClFNO . It is used in research and has a molecular weight of 217.67 .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-4-fluorophenyl)methylamine” involves a chloro and fluoro phenyl group attached to a methyl group, which is further attached to a methoxyethyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

“(2-Chloro-4-fluorophenyl)methylamine” has a molecular weight of 217.67 . Other physical and chemical properties such as boiling point, melting point, and density are not available from the current data.Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methods for synthesizing complex molecules and intermediates that include structures similar to "(2-Chloro-4-fluorophenyl)methylamine." These compounds are often used as key intermediates in the synthesis of pharmaceuticals and fluorescent probes. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a high-affinity inhibitor for imaging applications, highlights the compound's role in positron emission tomography (PET) imaging studies (Holt et al., 2006).

Material Science

In material science, the compound's derivatives have been explored for their potential in creating new materials. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction represent a significant application in the development of high-performance polymer electrolytes (Kim et al., 2011).

Corrosion Inhibition

Amine derivative compounds, including those similar to "(2-Chloro-4-fluorophenyl)methylamine," have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic environments. This application is crucial for protecting industrial equipment from corrosion, highlighting the compound's utility in industrial maintenance (Boughoues et al., 2020).

Antimicrobial and Anticancer Applications

Research into derivatives of "(2-Chloro-4-fluorophenyl)methylamine" has shown promising antimicrobial and anticancer activities. For instance, studies have reported the synthesis and antibacterial activity of specific derivatives, providing insights into their potential use in developing new therapeutic agents (Rai et al., 2009).

Photodegradation Studies

The study of photodegradation in compounds containing similar structures has been conducted to understand their stability and degradation pathways under light exposure. This research is relevant for the development of stable pharmaceuticals and chemicals that are exposed to light during storage or use (Wu et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound may interact with palladium catalysts and organoboron reagents in these reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling reaction pathway, which is a key method for forming carbon–carbon bonds in organic synthesis

Pharmacokinetics

Similar compounds have been noted for their stability and ease of purification , which may impact their bioavailability.

Result of Action

Its potential involvement in suzuki–miyaura coupling reactions suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Chloro-4-fluorophenyl)methylamine. For instance, similar compounds have been noted for their stability under various conditions . .

Propriétés

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-9(12)6-10(8)11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEFKBDUUQITEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B3202165.png)

![N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine](/img/structure/B3202182.png)

![4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide](/img/structure/B3202187.png)

![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3202222.png)